Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane Ring Systems
The hydrolytic stability of the 1,3-dioxane ring system is significantly superior to that of the analogous 1,3-dioxolane. A study on glycerol acetals demonstrated that the 6-membered ring (1,3-dioxane-type) isomer of benzaldehyde glycerol acetal is approximately 8 times more stable to acid-catalyzed hydrolysis than its 5-membered ring (1,3-dioxolane-type) counterpart [1].
| Evidence Dimension | Stability to Hydrolysis (Acid-catalyzed) |
|---|---|
| Target Compound Data | 1,3-dioxane-type isomer |
| Comparator Or Baseline | 1,3-dioxolane-type isomer |
| Quantified Difference | The 1,3-dioxane-type isomer is approximately 8 times more stable. |
| Conditions | Hydrolysis of benzaldehyde glycerol acetal isomers at low pH. |
Why This Matters
This substantial difference in stability is critical for reaction planning and long-term storage, directly impacting synthetic yield and product shelf life.
- [1] Moity, L., Benazzouz, A., Molinier, V., Nardello-Rataj, V., Elmkaddem, M. K., de Caro, P., ... & Aubry, J. M. (2015). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Green Chemistry, 17(3), 1779-1792. View Source
